3-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-g]purine core structure.
Introduction of the chlorophenyl and fluorophenyl groups: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Methylation: The final step involves the methylation of the imidazo[1,2-g]purine core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl and fluorophenyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chlorophenyl)methyl]-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
- 3-[(3-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups in 3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione makes it unique compared to similar compounds
Properties
Molecular Formula |
C21H17ClFN5O2 |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H17ClFN5O2/c1-25-18-17(19(29)28(21(25)30)12-13-3-2-4-14(22)11-13)27-10-9-26(20(27)24-18)16-7-5-15(23)6-8-16/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
WLJHREKXPNNARC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCN(C4=N2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.